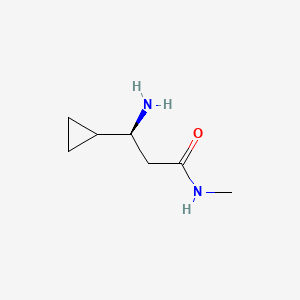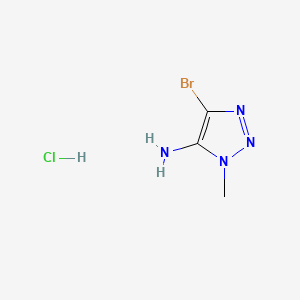
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride typically involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with hydrochloric acid. One common method involves dissolving 4-bromo-1-methyl-1H-1,2,3-triazole in tetrahydrofuran and cooling the solution to -10°C. Isopropylmagnesium chloride is then added dropwise, followed by the addition of hydrochloric acid. The product is then extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can modify the functional groups on the triazole ring.
Scientific Research Applications
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound can be used to study the biological activity of triazole derivatives.
Materials Science: It is employed in the development of new materials with unique properties, such as polymers and coatings.
Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-1,2,3-triazole
- 1-Methyl-1H-1,2,3-triazole
- 4-Bromo-1,2-dimethyl-1H-imidazole
Uniqueness
4-Bromo-1-methyl-1H-1,2,3-triazol-5-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group on the triazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C3H6BrClN4 |
|---|---|
Molecular Weight |
213.46 g/mol |
IUPAC Name |
5-bromo-3-methyltriazol-4-amine;hydrochloride |
InChI |
InChI=1S/C3H5BrN4.ClH/c1-8-3(5)2(4)6-7-8;/h5H2,1H3;1H |
InChI Key |
FVENZNFOITVSJM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



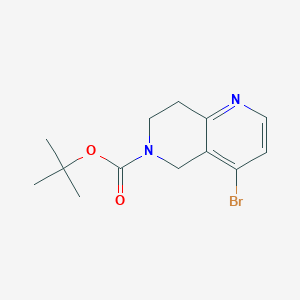

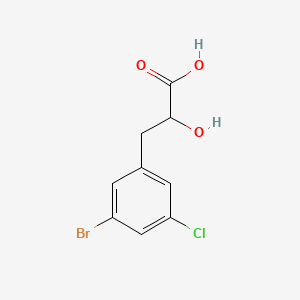

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


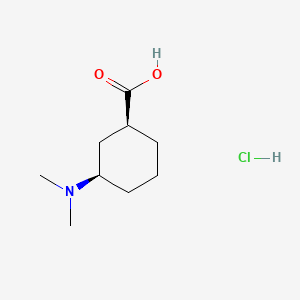
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


